4-Azetidinomethyl-4'-bromobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azetidinomethyl-4’-bromobenzophenone is a chemical compound with the molecular formula C₁₇H₁₆BrNO and a molecular weight of 330.22 g/mol It is characterized by the presence of an azetidine ring attached to a benzophenone structure, with a bromine atom substituted at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azetidinomethyl-4’-bromobenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-chloropropylamine, under basic conditions.
Attachment to Benzophenone: The azetidine ring is then attached to the benzophenone structure through a nucleophilic substitution reaction. This involves the reaction of the azetidine with 4’-bromobenzophenone in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 4-Azetidinomethyl-4’-bromobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Azetidinomethyl-4’-bromobenzophenone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azetidinomethyl derivatives.
Oxidation: Formation of benzophenone derivatives with oxidized functional groups.
Reduction: Formation of reduced benzophenone derivatives.
Scientific Research Applications
4-Azetidinomethyl-4’-bromobenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in preclinical studies for its anticancer properties.
Mechanism of Action
The mechanism of action of 4-Azetidinomethyl-4’-bromobenzophenone involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound is believed to:
Inhibit Cell Proliferation: By interfering with the cell cycle and inducing apoptosis in cancer cells.
Target Specific Enzymes: Such as kinases or proteases involved in cancer cell survival and proliferation.
Modulate Signaling Pathways: Affecting pathways like the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K) pathway.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-4’-bromobenzophenone: Similar structure but with an amino group instead of an azetidine ring.
4-Methyl-4’-bromobenzophenone: Lacks the azetidine ring and has a methyl group instead.
4-Azetidinomethyl-4’-chlorobenzophenone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Azetidinomethyl-4’-bromobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINXCZGPAMISD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642798 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-43-9 |
Source
|
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.